molecular formula C11H13Cl2N3O B1356804 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride CAS No. 1188263-55-9

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride

Cat. No.: B1356804
CAS No.: 1188263-55-9
M. Wt: 274.14 g/mol
InChI Key: KWKHKINQUCHJTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride typically involves the following steps:

    Formation of Pyrazin-2-yloxy Intermediate: The initial step involves the preparation of the pyrazin-2-yloxy intermediate. This is achieved by reacting pyrazine with an appropriate halogenated benzylamine under basic conditions.

    Coupling Reaction: The pyrazin-2-yloxy intermediate is then coupled with benzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Salt Formation: The purified compound is then converted to its dihydrochloride salt form by adding hydrochloric acid, followed by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzylamine moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives with various functional groups.

Scientific Research Applications

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yloxy)benzylamine dihydrochloride
  • 2-(Pyrimidin-2-yloxy)benzylamine dihydrochloride
  • 2-(Quinolin-2-yloxy)benzylamine dihydrochloride

Uniqueness

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride is unique due to its specific pyrazin-2-yloxy moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research applications where specific interactions with pyrazine-containing compounds are studied.

Properties

IUPAC Name

(2-pyrazin-2-yloxyphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.2ClH/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKHKINQUCHJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592114
Record name 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-55-9
Record name 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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